
N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorobenzamide group attached to an acetamide moiety through a hydroxyethyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-Fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.
Attachment of Hydroxyethyl Group: The 4-fluorobenzamide is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.
Acetylation: Finally, the hydroxyethyl derivative is acetylated using acetic anhydride or acetyl chloride to yield (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.
化学反应分析
Types of Reactions
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major product would be (4-Fluorobenzamido)-N-(2-carboxyethyl)acetamide.
Reduction: The major product would be (4-Fluorobenzamido)-N-(2-aminoethyl)acetamide.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide and hydroxyethyl groups.
Industry: Used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The hydroxyethyl group could enhance its solubility and facilitate its transport across biological membranes.
相似化合物的比较
Similar Compounds
4-Fluorobenzamide: Lacks the hydroxyethyl and acetamide groups.
N-(2-Hydroxyethyl)acetamide: Lacks the fluorobenzamide group.
4-Fluoro-N-methylbenzamide: Similar but with a methyl group instead of the hydroxyethyl group.
Uniqueness
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the fluorobenzamide and hydroxyethylacetamide moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C11H13FN2O3 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC 名称 |
N'-acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide |
InChI |
InChI=1S/C11H13FN2O3/c1-8(16)14(6-7-15)13-11(17)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3,(H,13,17) |
InChI 键 |
SJFWAKMHNZYLOO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CCO)NC(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


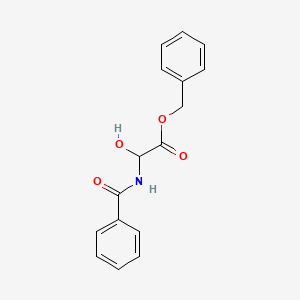
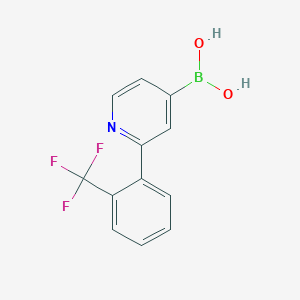
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)

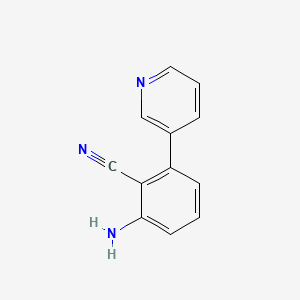
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
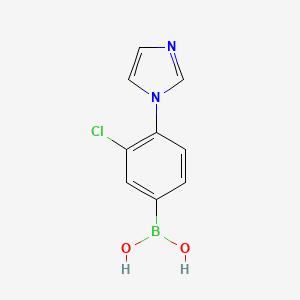
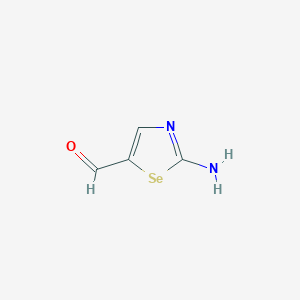
![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
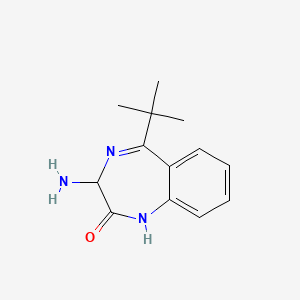
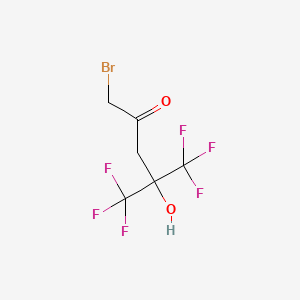
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)

